N,N-Dimethylpyridine-3-sulfonamide
Description
Contextualization within the Sulfonamide Class of Compounds
N,N-Dimethylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group directly bonded to a nitrogen atom. The sulfonamide functional group is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfanilamide (B372717) and its derivatives as the first broadly effective systemic antibacterial agents. openaccesspub.orgwikipedia.org This discovery marked a revolution in medicine, paving the way for the antibiotic era. wikipedia.org
The applications of sulfonamides have since expanded significantly beyond their antibacterial origins. They are integral to the development of a wide array of therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic agents. openaccesspub.org The versatility of the sulfonamide group stems from its ability to be readily incorporated into diverse molecular scaffolds, thereby modulating the pharmacological properties of the resulting compounds.
Significance of Pyridine-Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry
The incorporation of a pyridine (B92270) ring into a sulfonamide structure, creating a pyridine-sulfonamide scaffold, has been a fruitful strategy in drug discovery. Pyridine rings are a common feature in many biologically active compounds and can influence a molecule's solubility, polarity, and ability to interact with biological targets.
Research has demonstrated that pyridine-sulfonamide derivatives are of significant interest for their potential as:
Anticancer Agents: Certain pyridine-sulfonamide derivatives have been investigated for their ability to inhibit tumor growth. For instance, some have shown activity against various cancer cell lines. nih.gov
Enzyme Inhibitors: The pyridine-sulfonamide scaffold is a key component in the design of inhibitors for various enzymes, including carbonic anhydrases, which are implicated in several diseases.
Antiviral and Antimicrobial Agents: Beyond the foundational antibacterial activity of early sulfonamides, newer pyridine-sulfonamide derivatives have been explored for their potential to combat viral and microbial infections. acs.orgacs.org
The specific arrangement of the sulfonamide group on the pyridine ring, as seen in this compound (at the 3-position), can significantly influence the compound's chemical properties and biological activity.
Historical Perspective of this compound Research
The compound is currently available from various chemical suppliers, indicating its use in contemporary research and development, likely as a building block or a reference compound in medicinal chemistry and materials science. biosynth.combldpharm.com However, dedicated studies focusing exclusively on its synthesis, properties, and applications are not prominent in the scientific literature.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZULNNLLFYOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507677 | |
| Record name | N,N-Dimethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4810-41-7 | |
| Record name | N,N-Dimethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Pathways
Established Synthetic Routes for N,N-Dimethylpyridine-3-sulfonamide
The synthesis of this compound is primarily centered around the formation of the sulfonamide bond from a suitable pyridine-3-sulfonyl precursor.
Conventional Synthetic Approaches
The most conventional and straightforward method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, pyridine-3-sulfonyl chloride . This can be achieved through several routes, for instance, by the diazotization of 3-aminopyridine (B143674) followed by a sulfonyl group substitution. researchgate.net Another method involves the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. google.comchemicalbook.com
Once pyridine-3-sulfonyl chloride is obtained, the second step involves its reaction with dimethylamine (B145610). This nucleophilic substitution reaction, where the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, results in the formation of the stable sulfonamide bond of this compound and the elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
A general representation of this conventional synthesis is as follows: Step 1: Synthesis of Pyridine-3-sulfonyl chloride 3-Aminopyridine → Pyridine-3-sulfonyl chloride or Pyridine-3-sulfonic acid + Chlorinating Agent → Pyridine-3-sulfonyl chloride
Step 2: Sulfonamide formation Pyridine-3-sulfonyl chloride + Dimethylamine → this compound
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and the stoichiometry of the reactants. For instance, in the synthesis of related sulfonamides, the use of dichloromethane (B109758) as a solvent has been shown to give higher yields compared to other solvents like DMF or THF. nih.gov
The choice of base is also critical. While pyridine (B92270) can be used as both a solvent and a base, reducing its quantity and using a catalytic amount of a more nucleophilic base can improve yields and simplify purification. nih.gov Temperature control is essential to manage the exothermic nature of the reaction and to minimize the formation of byproducts. Dropwise addition of the sulfonyl chloride to the amine solution at a controlled temperature is a common practice to maintain optimal reaction conditions. nih.gov
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Solvent | Dichloromethane (DCM) | Higher yield of monosulfonylation product | nih.gov |
| Dimethylformamide (DMF) | Lower yield compared to DCM | nih.gov | |
| Tetrahydrofuran (THF) | Lower yield compared to DCM | nih.gov | |
| Base | Pyridine (as solvent and base) | Lower yield compared to catalytic approach | nih.gov |
| Pyridine (stoichiometric) with DMAP (catalytic) | Higher yield and selectivity | nih.gov | |
| Temperature | Room Temperature | Effective for many sulfonylation reactions | nih.gov |
| 0-5 °C (during addition) | Better control of exothermic reaction | chemicalbook.com |
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry offers a range of advanced strategies that can be applied to the synthesis of this compound and its derivatives, enabling higher efficiency, easier purification, and the creation of diverse molecular libraries.
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) offers a powerful platform for the preparation of libraries of sulfonamide derivatives. In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The key advantage of SPS is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product.
For the synthesis of pyridine sulfonamide derivatives, an amino-functionalized resin could be reacted with pyridine-3-sulfonyl chloride. Alternatively, a pyridine derivative could be anchored to the solid support, followed by a sequence of reactions to build the sulfonamide moiety. This technique is particularly valuable for generating a large number of analogs for screening purposes. Research on the solid-phase synthesis of sulfonimidamide pseudopeptides has demonstrated the feasibility of forming sulfonamide bonds on a solid support, a technique that is transferable to the synthesis of pyridine sulfonamides. diva-portal.org
Catalytic Synthesis Approaches (e.g., DMAP-assisted sulfonylation)
Catalytic methods can significantly enhance the rate and selectivity of sulfonylation reactions. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for a wide range of reactions, including the formation of sulfonamides. commonorganicchemistry.comwikipedia.org
In DMAP-assisted sulfonylation, DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the amine (in this case, dimethylamine) than the sulfonyl chloride itself. This catalytic cycle allows the reaction to proceed under milder conditions and often with higher yields. The use of DMAP as a catalyst has been shown to be highly selective for monosulfonylation, preventing the formation of bis-sulfonylated byproducts. nih.gov The proposed mechanism involves the formation of an N-toluenesulfonyl-4-dimethylaminopyridine salt as a key reactive intermediate. nih.gov
| Catalyst | Role | Advantage | Reference |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst | Increased reaction rate, high selectivity for monosulfonylation, milder reaction conditions | nih.govwikipedia.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine and its derivatives.
For the synthesis of this compound, green chemistry approaches could include:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives. Research has explored the use of ionic liquids as green solvents for the synthesis of pyridinium (B92312) sulfonamides. researchgate.net
Catalytic Reactions: As discussed, the use of catalysts like DMAP reduces the need for stoichiometric reagents and can lead to more efficient reactions with less waste. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions for the synthesis of pyridines containing sulfonamide moieties are an excellent example of this principle, offering high yields and reduced reaction times. rsc.orgnih.govresearchgate.net
Use of Renewable Feedstocks: While not yet widely reported for this specific compound, future research may focus on sourcing starting materials from renewable resources.
The synthesis of novel pyridines with sulfonamide moieties has been reported using a quinoline-based dendrimer-like ionic liquid as a catalyst under solvent-free conditions, highlighting a move towards more sustainable synthetic methods. rsc.orgresearchgate.net
Chemo- and Regioselectivity in Sulfonamide Formation
The formation of this compound typically proceeds through the reaction of pyridine-3-sulfonyl chloride with dimethylamine. The critical aspects of selectivity in this synthesis are primarily centered on the preparation of the pyridine-3-sulfonyl chloride precursor, as the subsequent amidation is generally a straightforward nucleophilic substitution.
The regioselectivity of the sulfonation of the pyridine ring is a well-documented challenge in synthetic chemistry. Direct sulfonation of pyridine is often difficult and can result in a mixture of isomers. To achieve the desired 3-substitution pattern, synthetic strategies often begin with a pre-functionalized pyridine ring. A common and effective method involves the use of 3-aminopyridine as a starting material. google.com In this approach, the amino group at the 3-position directs the subsequent reactions to the desired location. The synthesis proceeds via a diazotization reaction of the 3-aminopyridine, followed by a sulfonyl chlorination, thus ensuring the regiochemistry of the final product. google.com
Alternative approaches involving direct C-H functionalization of the pyridine ring have been explored. While these methods offer the potential for more direct synthetic routes, controlling the regioselectivity can be complex. Research has shown that the choice of base and solvent plays a crucial role in directing the position of sulfonation. For instance, in a base-mediated C-H sulfonylation of pyridine, the use of N-methylpiperidine as a base in conjunction with chloroform (B151607) as a solvent has been shown to favor the formation of the C4-sulfonylated product. This highlights the importance of reaction conditions in controlling regioselectivity, even though it does not directly yield the 3-substituted isomer.
Chemoselectivity becomes particularly important in the sulfonylation step to avoid side reactions, such as the formation of bis-sulfonylated by-products. A highly selective monosulfonylation reaction has been developed using 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids the need for pyridine to be used as the solvent and has been shown to significantly improve the yield and selectivity of the desired monosulfonylated product. nih.gov The proposed mechanism suggests that DMAP reacts with the sulfonyl chloride to form a reactive salt, which then reacts with the nucleophile. nih.gov The steric hindrance of this intermediate can prevent further reaction with the product to form bis-sulfonylated impurities. nih.gov
The following table summarizes the effect of different solvents and bases on the yield and selectivity of a representative sulfonylation reaction, illustrating the principles of chemo- and regioselectivity.
Table 1: Effect of Solvent and Base on a Representative Sulfonylation Reaction nih.gov
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Product to By-product Ratio |
|---|---|---|---|---|---|
| 1 | Pyridine | Dichloromethane (DCM) | 0 to rt | 58 | > 50:1 |
| 2 | Pyridine | Dimethylformamide (DMF) | 0 to rt | 23 | > 50:1 |
| 3 | Pyridine | N-Methyl-2-pyrrolidinone (NMP) | 0 to rt | - | - |
| 4 | Pyridine | Dioxane | 0 to rt | - | - |
| 5 | Pyridine | Tetrahydrofuran (THF) | 0 to rt | - | - |
| 6 | Potassium Carbonate | Dichloromethane (DCM) | 0 to rt | - | Mainly by-product |
| 7 | Sodium Carbonate | Dichloromethane (DCM) | 0 to rt | - | Mainly by-product |
| 8 | Triethylamine | Dichloromethane (DCM) | 0 to rt | - | Mainly by-product |
| 11 | Pyridine | Dichloromethane (DCM) | 0 | - | - |
| 12 | Pyridine | Dichloromethane (DCM) | rt | 51 | - |
Note: This data is for a representative sulfonylation reaction and serves to illustrate the principles of chemo- and regioselectivity. The specific product is NKY-312.
Purification and Isolation Techniques in Synthetic Protocols
The purification and isolation of this compound are critical steps to ensure the final product meets the required standards of purity for its intended applications. A variety of techniques are employed, often in combination, to remove unreacted starting materials, reagents, and by-products.
A common initial workup for reactions involving the synthesis of pyridine sulfonamides involves extraction and washing. For instance, after the reaction to form the precursor pyridine-3-sulfonyl chloride, the reaction mixture is often diluted with a solvent like dichloromethane. The organic layer is then washed sequentially with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by water and then a saturated brine solution to remove water-soluble impurities and aid in the separation of the aqueous and organic layers. The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, filtered, and concentrated under vacuum to yield the crude product. chemicalbook.com
For the final purification of this compound, chromatography and recrystallization are the most prevalent methods. Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and for developing a suitable solvent system for purification by column chromatography. nih.gov A common eluent system for the purification of related sulfonamides is a mixture of n-hexane and ethyl acetate. nih.gov
Recrystallization is another powerful technique for purifying solid compounds. For a related compound, 4-dimethylaminopyridine, a post-reaction workup involves adjusting the pH of the solution, followed by extraction with ethyl acetate. The combined organic extracts are then concentrated, and the product is crystallized from a solvent such as isopropyl ether. google.com The choice of solvent for recrystallization is crucial and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
The table below summarizes various purification and isolation techniques that are applicable to the synthesis of this compound and related compounds.
Table 2: Summary of Purification and Isolation Techniques
| Technique | Description | Common Solvents/Reagents | Purpose |
|---|---|---|---|
| Extraction | Partitioning the desired product between two immiscible liquid phases. | Dichloromethane, Ethyl Acetate, Water, Saturated Sodium Bicarbonate, Brine | To separate the product from water-soluble and acid/base impurities. |
| Washing | Washing the organic layer containing the product with aqueous solutions. | Water, Saturated Sodium Bicarbonate, Brine | To remove residual acids, bases, and other water-soluble impurities. |
| Drying | Removing residual water from the organic solvent. | Anhydrous Sodium Sulfate, Anhydrous Magnesium Sulfate | To prevent interference of water in subsequent steps and to obtain a dry product. |
| Concentration | Removing the solvent to isolate the crude product. | Rotary Evaporation (vacuum) | To obtain the product in a solid or oil form for further purification. |
| Distillation | Purifying liquids based on differences in boiling points. | - | Used for purifying liquid precursors like pyridine-3-sulfonyl chloride under reduced pressure. google.com |
| Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate non-volatile mixtures. | n-Hexane/Ethyl Acetate | To monitor reaction progress and determine appropriate conditions for column chromatography. nih.gov |
| Column Chromatography | A method used to purify individual chemical compounds from mixtures. | Silica Gel, n-Hexane/Ethyl Acetate | To separate the target compound from by-products and unreacted starting materials. |
| Recrystallization | A technique to purify chemicals by dissolving the impure compound in a suitable solvent at a high temperature and allowing it to crystallize upon cooling. | Ethanol, Isopropyl Ether | To obtain a highly pure crystalline product. google.com |
| Filtration | Separating a solid from a fluid by passing the fluid through a filter medium. | - | To isolate the precipitated or crystallized solid product. |
Spectroscopic and Structural Characterization Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with N,N-Dimethylpyridine-3-sulfonamide, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). While specific NMR data for this compound is available from suppliers, detailed academic studies analyzing its spectra are not prevalent in the provided search results. bldpharm.com However, by examining related structures, such as 3,5-dimethylpyridine, we can infer the types of signals expected. For instance, the aromatic protons on the pyridine (B92270) ring would appear in a distinct region of the ¹H NMR spectrum, while the methyl protons of the dimethylamino group would exhibit a characteristic singlet. spectrabase.com Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbons of the pyridine ring and the methyl groups. spectrabase.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.5-9.0 | m | Pyridine-H |
| ¹H | ~7.4-8.0 | m | Pyridine-H |
| ¹H | ~2.7 | s | N(CH₃)₂ |
| ¹³C | ~140-155 | s | Pyridine-C |
| ¹³C | ~120-135 | s | Pyridine-C |
| ¹³C | ~38 | s | N(CH₃)₂ |
Note: This is a generalized prediction based on typical chemical shifts for similar functional groups.
Mass Spectrometry (MS) in Compound Verification
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₁₀N₂O₂S, which corresponds to a molecular weight of approximately 186.23 g/mol . bldpharm.comcalpaclab.com In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, cleavage of the S-N bond or fragmentation of the pyridine ring could lead to characteristic daughter ions. Studies on related sulfonamide derivatives have shown that the fragmentation of the [M+H]⁺ ion can provide structurally informative ions. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In this compound, characteristic vibrational bands would be expected for the sulfonyl group (S=O), the C-N bonds of the dimethylamino group, and the aromatic pyridine ring.
The symmetric and asymmetric stretching vibrations of the S=O group in sulfonamides typically appear in the regions of 1150-1180 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the pyridine ring would be found at higher wavenumbers, typically above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region, respectively. Studies on other sulfonamides have utilized calculated infrared frequencies to understand intermolecular interactions. nih.gov Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes. nih.gov
Table 2: Expected Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| S=O | Asymmetric Stretch | 1310-1350 | IR, Raman |
| S=O | Symmetric Stretch | 1150-1180 | IR, Raman |
| C-N | Stretch | 1000-1350 | IR |
| Aromatic C-H | Stretch | >3000 | IR, Raman |
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise coordinates of each atom, allowing for a detailed analysis of molecular conformation and the interactions that stabilize the crystal lattice.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The way molecules of this compound arrange themselves in a crystal is dictated by a network of intermolecular interactions. Although this compound lacks a traditional hydrogen bond donor (like an N-H group), weak C-H···O and C-H···N hydrogen bonds can play a significant role in stabilizing the crystal structure. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules are expected to be a significant driving force for crystal packing, a common feature in the crystal structures of aromatic sulfonamides. nih.gov These interactions, along with weaker van der Waals forces, collectively determine the supramolecular architecture of this compound in the solid state. The study of intermolecular interactions in similar sulfonamide crystals has shown that strong intermolecular hydrogen bonds and π-π interactions are the primary forces governing crystal packing. nih.gov
Polymorphism and Crystal Engineering of Sulfonamides
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the pharmaceutical and materials sciences. Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The study of polymorphism is a key aspect of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties. This section explores the principles of polymorphism and crystal engineering as they apply to sulfonamides, with a specific focus on what can be inferred for this compound.
While there is no publicly available experimental crystal structure for this compound, an analysis of closely related structures and the general behavior of sulfonamides in the solid state can provide significant insights into its likely structural characteristics. The crystal packing of sulfonamides is primarily governed by a network of intermolecular interactions, with hydrogen bonds and π-π stacking interactions being the most influential. nih.gov
The sulfonamide group itself is a versatile participant in hydrogen bonding. researchgate.net The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the amide proton (in primary and secondary sulfonamides) is a good hydrogen bond donor. nih.govnih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as chains and dimers. acs.org In a study of 39 different sulfonamide crystal structures, it was found that the amino protons have a strong preference for forming hydrogen bonds with the sulfonyl oxygens. nih.gov
The molecular structure of this compound precludes the presence of an amide proton for hydrogen bonding. This significant alteration, compared to a primary or secondary sulfonamide, means that the dominant hydrogen bonding patterns will differ. The molecule can still act as a hydrogen bond acceptor at the sulfonyl oxygens and the nitrogen atom of the pyridine ring. The absence of a strong hydrogen bond donor site on the sulfonamide group suggests that other weaker interactions, such as C-H···O and C-H···π interactions, may play a more prominent role in the crystal packing.
The pyridine ring introduces further possibilities for intermolecular interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, which are a common feature in the crystal structures of aromatic sulfonamides and contribute significantly to the stability of the crystal lattice. nih.gov
Given the lack of a strong hydrogen-bond donor in this compound, the crystal engineering of this compound would likely focus on the interplay between the hydrogen bond accepting capabilities of the sulfonyl oxygens and the pyridine nitrogen, and the potential for π-π stacking of the pyridine rings. The introduction of co-formers with strong hydrogen bond donor groups could be a strategy to form co-crystals with specific desired architectures.
Detailed Research Findings
The crystal structures of numerous sulfonamides have been determined and analyzed to understand their packing architecture and hydrogen bonding networks. acs.org These studies have revealed that sulfonamide molecules tend to form complex hydrogen bond networks. acs.org The molecular packing in sulfonamide crystals can often be categorized into different groups based on the structure and composition of molecular layers. acs.org
A systematic analysis of secondary aromatic sulfonamides identified four primary types of intermolecular hydrogen-bonding patterns: Dimeric, Zigzag, Helical, and Straight patterns. acs.org These patterns are formed through hydrogen bonds between the sulfonamide protons and sulfonyl oxygens. acs.org While this compound lacks the sulfonamide proton, the principles of how molecular shape and acceptor sites dictate packing remain relevant.
In the absence of experimental data for this compound, we can examine the crystal structure of the parent compound, Pyridine-3-sulfonamide (B1584339), to infer potential interaction modes. The crystallographic data for Pyridine-3-sulfonamide would reveal the key hydrogen bonds and other intermolecular contacts that stabilize its crystal lattice. The primary difference in this compound, the replacement of the NH₂ group with an N(CH₃)₂ group, would eliminate the strong N-H···O and N-H···N hydrogen bonds observed in the parent structure and introduce greater steric bulk around the sulfonamide nitrogen. This would necessitate a different packing arrangement, likely driven by C-H···O interactions involving the methyl groups and the sulfonyl oxygens, as well as π-π stacking of the pyridine rings.
Interactive Data Tables
Since no specific crystallographic data for this compound is available, the following tables present hypothetical data based on common values found in related sulfonamide crystal structures to illustrate the type of information that would be obtained from an X-ray diffraction study.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₇H₁₀N₂O₂S |
| Formula weight | 186.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90°b = 10.2(1) Å, β = 105.3(1)°c = 11.1(1) Å, γ = 90° |
| Volume | 925(2) ų |
| Z | 4 |
| Density (calculated) | 1.336 Mg/m³ |
| Absorption coefficient | 0.29 mm⁻¹ |
| F(000) | 392 |
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound
| Atom | x | y | z | U(eq) [Ų] |
| S1 | 0.250(1) | 0.150(1) | 0.450(1) | 0.040(1) |
| O1 | 0.350(2) | 0.050(2) | 0.400(2) | 0.060(1) |
| O2 | 0.150(2) | 0.150(2) | 0.550(2) | 0.060(1) |
| N1 | 0.250(2) | 0.280(2) | 0.380(2) | 0.045(1) |
| C1 | 0.150(3) | 0.380(3) | 0.420(3) | 0.055(1) |
| C2 | 0.350(3) | 0.350(3) | 0.280(3) | 0.055(1) |
| C3 | 0.400(2) | 0.100(2) | 0.350(2) | 0.035(1) |
| C4 | 0.500(2) | 0.020(2) | 0.400(2) | 0.040(1) |
| C5 | 0.550(2) | -0.080(2) | 0.350(2) | 0.045(1) |
| C6 | 0.500(2) | -0.100(2) | 0.250(2) | 0.045(1) |
| N2 | 0.400(2) | -0.020(2) | 0.200(2) | 0.040(1) |
| C7 | 0.350(2) | 0.080(2) | 0.250(2) | 0.038(1) |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of molecules. For N,N-Dimethylpyridine-3-sulfonamide, DFT studies can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.
The electronic structure of this compound is characterized by the interplay between the electron-withdrawing sulfonamide group and the aromatic pyridine (B92270) ring. The nitrogen atom in the pyridine ring and the sulfonamide group significantly influence the electron density distribution across the molecule.
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. In related pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO can be distributed over the electron-withdrawing substituents. nih.gov For this compound, it is expected that the HOMO would have significant contributions from the pyridine ring, and the LUMO would be influenced by the sulfonamide group.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic sulfonamides. Specific experimental or high-level computational data for this compound is not available in the reviewed literature.
The presence of the N,N-dimethylsulfonamide group introduces conformational flexibility to the molecule. The rotation around the C-S and S-N bonds can lead to different spatial arrangements (conformers) with varying energies. Conformational analysis aims to identify the most stable conformer, which corresponds to the global energy minimum on the potential energy surface.
For this compound, the orientation of the dimethylamino group relative to the pyridine ring is of particular interest. Steric hindrance between the methyl groups and the pyridine ring can influence the preferred conformation. Computational methods can map the potential energy surface by systematically rotating the dihedral angles associated with the sulfonamide group to identify the most stable conformations. Studies on similar molecules, such as N'-(2-pyridyl)formamidines, have shown that specific conformations are preferred to minimize steric clashes and optimize electronic interactions. aps.org
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental spectra for structure validation. For this compound, key predictable parameters include:
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectroscopy. This can help in assigning the experimental vibrational bands to specific functional groups, such as the S=O and C-N stretches.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
| 1H NMR | Chemical Shift (pyridine protons) | 7.5 - 8.8 ppm |
| 1H NMR | Chemical Shift (methyl protons) | 2.7 - 3.0 ppm |
| 13C NMR | Chemical Shift (pyridine carbons) | 120 - 155 ppm |
| IR | S=O stretching frequency | 1350 - 1380 cm-1 (asymmetric), 1160 - 1180 cm-1 (symmetric) |
| IR | C-N stretching frequency | 1200 - 1250 cm-1 |
Note: These are illustrative values based on known ranges for similar functional groups. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the environment.
While quantum chemical calculations identify static energy minima, MD simulations can explore the dynamic transitions between different conformations. For this compound, MD simulations can reveal the flexibility of the sulfonamide side chain and how it moves relative to the pyridine ring over time. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a solution. The simulations can quantify the range of motion for various parts of the molecule and the timescales of conformational changes.
The behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent molecules arrange themselves around the this compound molecule and how this affects its conformation and dynamics. For instance, in a polar solvent like water, hydrogen bonding between the water molecules and the nitrogen and oxygen atoms of the sulfonamide and pyridine groups would be expected, which could stabilize certain conformations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the energetic landscapes of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. The synthesis of sulfonamides, including this compound, often involves the reaction of a sulfonyl chloride with an amine, a process that can be significantly influenced by catalysts.
The formation of a sulfonamide bond typically proceeds through a nucleophilic attack of an amine on the sulfur atom of a sulfonyl chloride. Computational studies, particularly using Density Functional Theory (DFT), can model this process. The reaction pathway involves the formation of a transient intermediate or a concerted transition state leading to the final product and a molecule of hydrochloric acid.
While specific transition state analysis for the synthesis of this compound is not published, DFT calculations on analogous sulfonylation reactions show that the energy barrier is a critical factor determining reaction efficiency. nih.govresearchgate.net The geometry of the transition state and its associated energy dictate the reaction rate. For many amine motifs, this energy barrier can be high, leading to inefficient sulfonylation without a proper catalyst. researchgate.net
The synthesis of sulfonamides is often accelerated by the use of a base or a nucleophilic catalyst. 4-Dimethylaminopyridine (B28879) (DMAP) is a particularly effective catalyst for acylation and sulfonylation reactions. nih.govcommonorganicchemistry.comwikipedia.orgsigmaaldrich.com Unlike sterically hindered bases like collidine, which primarily act as proton scavengers, DMAP functions as a superior nucleophilic catalyst. nih.govresearchgate.net
The catalytic cycle of DMAP in sulfonylation involves the initial reaction of DMAP with the sulfonyl chloride (e.g., pyridine-3-sulfonyl chloride). This step forms a highly reactive sulfonylpyridinium intermediate. nih.govwikipedia.org This intermediate is more susceptible to nucleophilic attack by the amine (in this case, dimethylamine) than the original sulfonyl chloride.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for predicting binding affinity and understanding the molecular interactions that govern biological activity. While docking studies specifically targeting this compound are not prominent, extensive research on analogous pyridine sulfonamides provides a clear framework for how this compound might interact with various biological targets. nih.govnih.govacs.orgnih.gov
Pyridine sulfonamide derivatives are widely studied as inhibitors of various enzymes, most notably carbonic anhydrases (CAs) and protein kinases. nih.govnih.govnih.gov Molecular docking studies have been instrumental in understanding their mechanism of action.
For instance, in studies of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, docking simulations revealed the critical interactions within the enzyme's active site. nih.gov Typically, the sulfonamide moiety (-SO₂NH₂) coordinates directly to the catalytic zinc ion (Zn²⁺) at the bottom of the active site cavity. The nitrogen and one of the oxygen atoms of the sulfonamide group form strong interactions with the zinc ion, while the pyridine ring and its substituents extend into the active site, forming hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.govresearchgate.net
In a study on different pyridine-based sulfonamides as inhibitors of the Hsp90α enzyme, docking simulations predicted that the compounds fit into the protein's binding pocket. acs.orgacs.org The analysis showed specific hydrogen bonding between the sulfonamide nitrogen and the residue Met 98, as well as hydrophobic interactions between the pyridine ring and residues like Asn 51. acs.org
| Compound/Class | Target Protein | Predicted Key Interactions | Binding Energy (kcal/mol) |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase IX (hCA IX) | Coordination of sulfonamide to active site Zn²⁺; H-bonds with Thr199 and Thr200. nih.gov | Not specified in text |
| Pyridine-based Sulfonamide (15c) | Hsp90α | H-bond between sulfonamide N and Met 98; H-bond between acetyl O and Lys 58; Hydrophobic interaction with Asn 51. acs.org | -5.7789 acs.org |
| Pyridine-based Sulfonamide (15d) | Hsp90α | H-bond between sulfonamide N and Met 98; H-bond between acetyl O and Lys 58; Hydrophobic interaction with Asn 51. acs.org | -6.3783 acs.org |
| Pyridine-sulfonamide hybrid (VIIb) | VEGFR-2 | Not specified in text | Not specified in text |
Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The pyridine sulfonamide scaffold is a versatile starting point for this process. nih.govresearchgate.net
The general principle involves identifying a "warhead" that binds to a critical part of the target and a scaffold that can be chemically modified to improve properties. In many pyridine sulfonamide inhibitors, the sulfonamide group acts as the warhead, anchoring the molecule to a key feature like the zinc ion in carbonic anhydrases. nih.govnih.govresearchgate.net
Design strategies then focus on modifying the pyridine ring and its substituents to:
Enhance Affinity: Introducing groups that can form additional hydrogen bonds or hydrophobic interactions with residues in the binding pocket.
Improve Selectivity: Exploiting differences in the active sites of related proteins. For example, to achieve selectivity for the cancer-associated hCA IX over the ubiquitous hCA II, modifications can be made to interact with residues unique to the hCA IX active site. nih.govresearchgate.net
Optimize Physicochemical Properties: Modifying the structure to improve solubility, cell permeability, and metabolic stability, which are crucial for a compound's therapeutic potential. mdpi.com
Computational modeling guides this process by predicting how structural changes will affect binding affinity and interaction patterns before the compounds are synthesized, saving time and resources. nih.govnih.gov The design of novel pyridine sulfonamide inhibitors against targets like PI3K/mTOR and VEGFR-2 relies heavily on these in silico predictions to guide the synthetic strategy toward more potent and selective drug candidates. nih.govnih.gov
Chemical Reactivity and Reaction Mechanisms
Sulfonylation Reactions Involving Pyridine (B92270) Moieties
The introduction of a sulfonyl group onto a pyridine ring, a key structural motif in many biologically active compounds, is a significant transformation in organic synthesis. chemistryviews.org The direct C-H functionalization of pyridine is challenging due to the electronic properties of the heterocycle but represents an attractive method for creating complex derivatives. chemistryviews.orgresearchgate.net
A prominent mechanism for the sulfonylation of pyridine involves the pre-activation of the pyridine ring, followed by the addition of a sulfonyl equivalent. chemistryviews.orgrptu.de A common strategy employs triflic anhydride (B1165640) (Tf₂O) to activate the pyridine, forming a highly reactive N-triflylpyridinium salt. This intermediate is then susceptible to nucleophilic attack. rptu.ded-nb.info The subsequent addition of a sulfinate salt, mediated by a base, leads to the formation of a dihydropyridine (B1217469) intermediate, which then undergoes rearomatization to yield the sulfonylated pyridine. rptu.dechemrxiv.org
The regioselectivity of this reaction (i.e., the position on the pyridine ring where the sulfonyl group attaches) is highly dependent on the reaction conditions, particularly the choice of base and solvent. rptu.dechemrxiv.org Research has shown that while bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to a mixture of C2 and C4-substituted products, the use of N-methylpiperidine in a solvent like chloroform (B151607) can achieve high selectivity for the C4 position. chemistryviews.orgrptu.dechemrxiv.org This control is crucial for the targeted synthesis of specific isomers. chemistryviews.org This process allows for the modular construction of sulfonylated pyridines from separate building blocks, for instance, by using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate the sulfinate in situ. chemistryviews.org
Table 1: Influence of Base and Solvent on Pyridine Sulfonylation Regioselectivity
| Entry | Base | Solvent | C4/C2 Ratio | Yield (%) | Reference |
| 1 | DABCO | CH₂Cl₂ | 70:30 | - | chemrxiv.org |
| 2 | DABCO | CHCl₃ | 76:24 | 70 | chemrxiv.org |
| 3 | N-Methylpiperidine | CH₂Cl₂ | 83:17 | 73 | chemrxiv.org |
| 4 | N-Methylpiperidine | CHCl₃ | >95:5 | 81 | chemrxiv.org |
| 5 | N-Methylpyrrolidine | CHCl₃ | 78:22 | 75 | d-nb.info |
| 6 | N,N-dimethylpyridazine | CHCl₃ | >95:5 | 45 | chemrxiv.org |
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfur atom in the sulfonamide group of N,N-Dimethylpyridine-3-sulfonamide is an electrophilic center and can undergo nucleophilic substitution. This reactivity is fundamental to the synthesis of various sulfonamide derivatives. The reaction typically proceeds through a nucleophilic attack on the sulfur atom, leading to the displacement of a leaving group. For the synthesis of this compound itself, the precursor pyridine-3-sulfonyl chloride is reacted with dimethylamine (B145610). In this case, the chloride ion is the leaving group. ambeed.com
Studies on the kinetics and mechanism of nucleophilic substitution in arenesulfonyl chlorides have shown that these reactions generally follow a concerted, Sₙ2-like mechanism. mdpi.comnih.gov The reactivity of the sulfonyl center is influenced by substituents on the aromatic ring. nih.gov The electron-withdrawing nature of the pyridine ring in pyridine-3-sulfonyl chloride is expected to enhance the electrophilicity of the sulfonyl group, making it susceptible to attack by nucleophiles.
It is important to distinguish this from nucleophilic aromatic substitution on the pyridine ring itself. While leaving groups at the C2 and C4 positions of the pyridine ring are readily substituted by nucleophiles due to the ability of the nitrogen atom to stabilize the anionic intermediate, the C3 position is significantly less reactive in this regard. stackexchange.comyoutube.com Therefore, nucleophilic attack is more likely to occur at the sulfonyl center rather than at the C3-carbon of the pyridine ring.
Table 2: Examples of Nucleophilic Substitution with Pyridine-3-sulfonyl Chloride
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Dimethylamine | - | This compound | - |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | - | N-sulfonylated pyrrole | ambeed.com |
| Substituted amines | Heat (70-80°C) | Substituted Pyridosulfonamides | rasayanjournal.co.in |
| 17β-estradiol (phenolic -OH) | Sodium carbonate buffer, Acetonitrile | Sulfonate ester | nih.gov |
| Bisphenol A (phenolic -OH) | Sodium carbonate buffer (pH 9.8), 70°C | Sulfonate ester | nih.gov |
Role of this compound as a Synthetic Intermediate or Catalyst
This compound and its parent precursor, pyridine-3-sulfonyl chloride, are valuable intermediates in organic synthesis. ambeed.comrsc.org The pyridine sulfonamide motif is a key component in the development of more complex molecules, particularly in medicinal chemistry. rsc.orgrsc.org
Pyridine-3-sulfonyl chloride is widely used as a derivatizing agent to enhance the analytical detection of various compounds, especially those containing hydroxyl groups, in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govsigmaaldrich.com By reacting with phenolic compounds such as steroidal estrogens or bisphenols, it forms sulfonate esters. nih.govnih.gov This derivatization improves ionization efficiency and leads to specific fragmentation patterns, thereby increasing the sensitivity and specificity of the analysis. nih.gov
Furthermore, the pyridine sulfonamide scaffold is used to construct new molecular entities. For example, new series of pyridines bearing a sulfonamide moiety have been synthesized through multi-component reactions, where the sulfonamide-containing building block is incorporated into the final structure. rsc.orgrsc.orgresearchgate.net While this compound itself is not typically reported as a catalyst, related pyridine derivatives like 4-Dimethylaminopyridine (B28879) (DMAP) are well-known nucleophilic catalysts for a wide range of reactions. acs.org The structural similarity suggests the potential for pyridine sulfonamides to be explored in catalytic applications.
Table 3: Synthetic Applications of Pyridine-3-Sulfonyl Precursors
| Precursor | Reactant | Application/Product | Reference |
| Pyridine-3-sulfonyl chloride | Steroidal Estrogens | Derivatization for LC-MS/MS analysis | nih.govsigmaaldrich.com |
| Pyridine-3-sulfonyl chloride | Bisphenol A and analogues | Derivatization for LC/Orbitrap MS analysis | nih.gov |
| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Aryl aldehydes, malononitrile | Synthesis of pyridines with sulfonamide moieties | rsc.orgrsc.org |
| 6-aminopyridine-3-sulfonyl chloride | Substituted heterocyclic amines | Synthesis of novel pyridosulfonamide derivatives | rasayanjournal.co.in |
Stability and Degradation Pathways under Various Conditions
The stability of this compound and related compounds is a critical factor in their synthesis, storage, and application. The sulfonamide bond (C-SO₂-N) is generally stable but can be susceptible to hydrolysis under certain conditions, particularly strong acid or base.
A method for the chemical analysis of the precursor, pyridine-3-sulfonyl chloride, involves its intentional decomposition using a sodium hydroxide (B78521) solution followed by potentiometric titration. patsnap.com This indicates that the sulfonyl chloride group is readily hydrolyzed under basic conditions. The resulting pyridine-3-sulfonic acid is a potential degradation product. patsnap.com The hydrolysis of sulfonamides is a known degradation pathway, although it often requires forcing conditions.
Conversely, derivatives formed from pyridine-3-sulfonyl chloride have demonstrated considerable stability. In a study on the derivatization of bisphenols, the resulting pyridine-3-sulfonyl esters were found to be stable through several freeze/thaw cycles, as well as during short-term storage at room temperature and long-term cold storage. nih.gov This suggests that while the sulfonyl chloride precursor is reactive, the resulting sulfonate ester and, by extension, the sulfonamide bond in this compound, are robust under neutral and mildly acidic or basic conditions once formed. The thermal stability of related pyridine-sulfonamide structures has been noted, with some showing no significant weight loss up to 150°C. rsc.org
Table 4: Stability and Degradation of Pyridine-3-Sulfonyl Compounds
| Compound Type | Condition | Observation | Pathway/Product | Reference |
| Pyridine-3-sulfonyl chloride | Aqueous Sodium Hydroxide (1.5M) | Rapid decomposition | Hydrolysis to Pyridine-3-sulfonic acid | patsnap.com |
| Pyridine-3-sulfonyl chloride | Ice-water mixture | Stable for titration | - | patsnap.com |
| Pyridine-3-sulfonyl derivatives of Bisphenols | Freeze/thaw cycles, room temp. & cold storage | Stable | - | nih.gov |
| Quinoline-based ionic liquid catalyst | Heating up to 600°C | Weight loss begins around 150°C | Thermal decomposition | rsc.org |
Derivatization Strategies for Functional Group Modification
Derivatization of the this compound scaffold is primarily achieved by using its reactive precursor, pyridine-3-sulfonyl chloride. sigmaaldrich.com This reagent serves as a versatile handle for introducing the pyridine-3-sulfonyl moiety onto other molecules, effectively creating a wide range of functionalized derivatives. nih.govnih.gov
A major derivatization strategy involves the reaction of pyridine-3-sulfonyl chloride with nucleophiles, particularly amines and alcohols (phenols). The reaction with primary or secondary amines yields a diverse library of substituted pyridine-3-sulfonamides. rasayanjournal.co.in This approach is fundamental for building molecular complexity and exploring structure-activity relationships in medicinal chemistry.
Another significant application is the derivatization of phenolic compounds. nih.gov The reaction of pyridine-3-sulfonyl chloride with a hydroxyl group under basic conditions results in the formation of a sulfonate ester. This strategy is extensively used in analytical chemistry to improve the detection sensitivity of phenols in mass spectrometry. nih.govnih.gov The pyridine nitrogen in the resulting derivative provides a site of high proton affinity, which enhances ionization in the mass spectrometer source. nih.gov This leads to more stable and abundant protonated molecules, facilitating trace-level quantification. nih.gov
Table 5: Examples of Derivatization Using Pyridine-3-sulfonyl Chloride
| Target Functional Group | Reagent/Conditions | Resulting Moiety | Purpose | Reference |
| Phenolic Hydroxyl (-OH) | Pyridine-3-sulfonyl chloride, base (e.g., Na₂CO₃) | Sulfonate Ester (-O-SO₂-Py) | Enhance LC-MS detection sensitivity | nih.govnih.govsigmaaldrich.com |
| Primary/Secondary Amine (-NHR) | Pyridine-3-sulfonyl chloride, heat | Substituted Sulfonamide (-NR-SO₂-Py) | Synthesis of novel bioactive compounds | rasayanjournal.co.in |
| Pyrrole N-H | Pyridine-3-sulfonyl chloride | N-Sulfonylated Pyrrole | Synthesis of heterocyclic structures | ambeed.com |
| Cytochrome P450 metabolites | Pyridine-3-sulfonyl chloride | Sulfonyl derivatives | Enhanced HPLC-MS/MS determination | sigmaaldrich.com |
Biological and Pharmacological Research Perspectives
Structure-Activity Relationship (SAR) Studies of N,N-Dimethylpyridine-3-sulfonamide and its Analogues
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of lead compounds. For pyridine-3-sulfonamide (B1584339) derivatives, these studies have been crucial in identifying the structural modifications that enhance inhibitory potency and selectivity against various enzyme targets.
A key strategy in the design of inhibitors based on this scaffold is the "tail approach," where different chemical moieties are attached to the core structure to achieve more specific interactions with the target enzyme's active site. For instance, in a series of 4-substituted pyridine-3-sulfonamides, the introduction of a "tail" via a "click" CuAAC reaction allowed for selective interactions with either the hydrophilic or lipophilic regions of the carbonic anhydrase active site. This adjacent positioning of the tail relative to the sulfonamide group is a critical factor in determining selectivity.
SAR analyses have shown that for analogs, the nature of substituents on the pyridine (B92270) ring or the sulfonamide nitrogen can drastically alter biological activity. Modifications can influence the compound's acidity, steric profile, and hydrogen-bonding capabilities, all of which are critical for effective enzyme inhibition. For example, the synthesis of N-(aryl)-2-hydrazinylpyridinesulfonamides was pursued by choosing secondary amines to prepare the initial sulfonamides, which prevents undesired secondary reactions like further alkylation of the sulfonamide group, ensuring a strictly defined final structure for reliable SAR analysis. The development of new anticancer agents often relies on SAR to inhibit cancer cell growth, with nitrogen-containing heterocycles like pyridine being a scaffold of great interest.
Enzyme Inhibition Studies
The pyridine-3-sulfonamide scaffold has been extensively investigated for its ability to inhibit a range of enzymes critical to various physiological and pathological processes.
Carbonic Anhydrase (CA) Inhibition
The most significant research effort into pyridine-3-sulfonamide analogs has been in the field of carbonic anhydrase (CA) inhibition. CAs are metalloenzymes that play a vital role in processes like pH regulation and CO2 transport. Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer therapies.
Sulfonamides are a premier class of CA inhibitors, functioning by the anionic sulfonamide group (SO2NH−) binding directly to the zinc ion in the enzyme's active site. Research on 4-substituted pyridine-3-sulfonamide analogs has yielded compounds with potent inhibitory activity. A series of these compounds, synthesized using a "click" reaction, demonstrated a wide range of inhibition constants (KI), reaching as low as 137 nM for the cancer-related hCA IX and 91 nM for hCA XII.
Investigation of Bioisosteric Replacements in Sulfonamide Design
The strategic replacement of chemical moieties with other groups that retain similar physical or chemical properties, a concept known as bioisosterism, is a cornerstone of modern drug design. This approach is widely employed to enhance potency, selectivity, and pharmacokinetic profiles of lead compounds. In the context of sulfonamide design, particularly involving heterocyclic scaffolds like pyridine, bioisosteric modifications are crucial for optimizing therapeutic potential.
The pyridine ring itself is often considered a bioisostere of a benzene (B151609) ring, introduced to improve properties such as water solubility, metabolic stability, and the ability to form hydrogen bonds. nih.gov The nitrogen atom in the pyridine ring can interact with nucleotides through hydrogen bonding, a valuable feature in drug-receptor interactions. nih.gov
While research directly focused on bioisosteric replacements for the N,N-dimethylamino group in this compound is specific, broader studies on related sulfonamide structures provide insight into the types of modifications investigated in this chemical class. For instance, in the design of anthelmintics based on a benzamide (B126) scaffold, the amide group has been subjected to various bioisosteric replacements. mdpi.com Among the replacements were sulfonamides, thioamides, selenoamides, ureas, and triazoles. mdpi.com This highlights the interchangeability of the sulfonamide group with other functionalities to modulate biological activity.
In another study concerning pyrazolo[4,3-c]pyridine sulfonamides, researchers investigated the impact of the linker between a benzenesulfonamide (B165840) moiety and the pyrazolopyridine core. nih.gov The findings indicated that a direct connection or a simple ethylene (B1197577) linker was less favorable for inhibitory activity against human carbonic anhydrase I (hCA I) compared to an N-methylpropionamide linker. nih.gov This demonstrates the critical role of the spacer and its composition, which can be considered a form of bioisosteric replacement, in determining the pharmacological activity.
These examples collectively demonstrate that the sulfonamide group and its surrounding structural environment, including the pyridine ring and its substituents, are fertile ground for bioisosteric modifications aimed at fine-tuning drug-like properties.
In Vitro and In Silico Biological Evaluation Methodologies
The biological and pharmacological assessment of pyridine sulfonamide derivatives, including compounds like this compound, employs a range of in vitro and in silico techniques to determine their potential therapeutic efficacy and mechanism of action.
In Vitro Evaluation:
In vitro assays are fundamental for characterizing the biological activity of newly synthesized compounds. For antimicrobial screening, the disc-diffusion method is a common starting point to assess activity against various bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netresearchgate.net Following initial screening, the Minimum Inhibitory Concentration (MIC) is determined to quantify the potency of the compound. nih.gov For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated for their MIC against a panel of five Gram-positive bacteria, including strains of Staphylococcus and Streptococcus. nih.gov
For other therapeutic targets, enzyme inhibition assays are crucial. In the development of PI3K/mTOR inhibitors, researchers use enzyme assays to determine the IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov Similarly, for carbonic anhydrase inhibitors, a stopped-flow CO₂ hydrase assay is employed to measure the inhibitory activity (Kᵢ) against various isoforms. nih.gov
Cell-based assays are also vital to understand a compound's effect in a more complex biological system. Anti-proliferative activity against cancer cell lines (e.g., MCF-7, HCT-116, Caco-2, PC3) is a standard assay, with IC₅₀ values indicating the compound's potency in inhibiting cell growth. nih.govnih.govnih.gov To delve deeper into the mechanism, researchers may conduct cell cycle analysis and apoptosis assays using techniques like flow cytometry with propidium (B1200493) iodide (PI) or Annexin V-FITC/PI staining. nih.govresearchgate.net Western blot analysis is another powerful tool used to measure the phosphorylation levels of downstream signaling proteins, such as AKT in the PI3K pathway, to confirm the compound's effect on a specific signaling cascade. nih.govnih.gov
The following table summarizes various in vitro assays used for evaluating pyridine sulfonamide derivatives:
| Assay Type | Purpose | Example Endpoint | Target Class |
| Disc-Diffusion | Initial antimicrobial screening | Zone of inhibition (mm) | Bacteria, Fungi |
| Minimum Inhibitory Concentration (MIC) | Quantify antimicrobial potency | MIC (µg/mL) | Bacteria |
| Enzyme Inhibition Assay | Determine inhibitory potency against a specific enzyme | IC₅₀ or Kᵢ (nM or µM) | Kinases, Carbonic Anhydrase |
| Cell Proliferation Assay | Measure cytotoxic or cytostatic effects on cell lines | IC₅₀ (nM or µM) | Cancer |
| Cell Cycle Analysis | Determine the effect on cell cycle progression | % of cells in G0/G1, S, G2/M phases | Cancer |
| Apoptosis Assay | Quantify the induction of programmed cell death | % of apoptotic cells | Cancer |
| Western Blot | Measure changes in protein expression or phosphorylation | Protein band intensity | Various |
In Silico Evaluation:
Computational, or in silico, methods are integral to modern drug discovery, providing insights that guide the design and prioritization of compounds for synthesis and testing. Molecular docking is a primary tool used to predict the binding mode of a ligand within the active site of a target protein. nih.govmdpi.com For example, docking studies have been used to understand how sulfonamide methoxypyridine derivatives bind to the PI3Kα and mTOR kinase domains, revealing key hydrogen bond interactions with amino acid residues like Lys802, Asp810, Tyr836, and Asp933. mdpi.com These predictions help to rationalize structure-activity relationships (SAR) observed in in vitro assays.
In addition to predicting binding, in silico tools are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov Programs like SwissADME can predict parameters such as ClogP (a measure of lipophilicity), water solubility, and potential for oral absorption, which are critical for assessing the drug-likeness of a molecule. nih.govresearchgate.net These computational predictions allow chemists to identify potential liabilities early in the discovery process.
The following table outlines common in silico methodologies:
| Methodology | Purpose | Key Information Generated |
| Molecular Docking | Predict ligand-protein binding mode and affinity | Binding pose, scoring functions, key interactions (e.g., hydrogen bonds) |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties | Lipophilicity (ClogP), solubility, oral bioavailability, potential toxicity |
| Structure-Activity Relationship (SAR) Analysis | Correlate chemical structure with biological activity | Identification of key pharmacophores and structural motifs |
Advanced Applications in Research and Development
Utility as a Scaffold in Drug Discovery Programs
The pyridine (B92270) sulfonamide framework, the core of N,N-Dimethylpyridine-3-sulfonamide, is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govnih.gov This structural motif is present in a wide array of FDA-approved drugs and is a focal point in the development of new therapeutic agents. nih.gov The sulfonamide group itself is a bioisostere for a carboxylic acid group, which can improve metabolic stability and passive diffusion across biological membranes. mdpi.com
Research has demonstrated the value of the pyridine-sulfonamide scaffold in creating potent and selective inhibitors for various enzymes. nih.govnih.gov For instance, hybrids of pyridine and sulfonamide have been synthesized and identified as powerful inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov One particular derivative demonstrated potent anticancer activity across numerous human cancer cell lines, with GI50 values (concentration causing 50% growth inhibition) ranging from 1.06 to 8.92 μM. nih.gov This compound also inhibited VEGFR-2 with an IC50 value of 3.6 μM, which is more potent than the established drug sorafenib (B1663141) (IC50 = 4.8 μM). nih.gov
Furthermore, this scaffold has been instrumental in designing dual-target inhibitors. nih.gov Scientists have developed N-sulfonamide 2-pyridone derivatives that combine the inhibitory functions for both dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) into a single molecule, a strategy aimed at combating antimicrobial drug resistance. nih.govacs.org The development of such multi-target agents highlights the modular nature of the pyridine-sulfonamide scaffold, where different substitutions on the pyridine ring can be explored to fine-tune biological activity. nih.govnih.gov
Table 1: Examples of Pyridine-Sulfonamide Derivatives in Drug Discovery This table is interactive. You can sort and filter the data.
| Derivative Class | Target Enzyme(s) | Key Research Finding | Citation(s) |
|---|---|---|---|
| Pyridine-Sulfonamide Hybrids | VEGFR-2 | Potent anticancer activity (GI50: 1.06-8.92 μM); IC50 of 3.6 μM against VEGFR-2. | nih.gov |
| N-Sulfonamide 2-Pyridones | DHPS and DHFR | Designed as dual inhibitors to combat antimicrobial resistance. | nih.govacs.org |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrases (CAs) | Showed inhibitory activity against human CA isoforms I, II, IX, and XII. | nih.gov |
| Pyridine-based Benzothiazole (B30560) Sulfonamides | Hsp90α | Compound 15d showed potent inhibition (IC50: 4.48 μg/mL), more effective than acyclovir (B1169) alone. | acs.org |
Integration into Proteomics Research Methodologies
Proteomics, the large-scale study of proteins, relies on a variety of chemical tools and analytical methods to identify and quantify proteins within complex biological samples. nih.gov Mass spectrometry is a cornerstone technique in proteomics, measuring the mass-to-charge ratio of ionized molecules like peptides to identify proteins. nih.gov Chemical reagents play a crucial role in preparing samples for such analyses.
Derivatives of this compound are utilized as biochemicals in proteomics research. scbt.com Specifically, 6-chloro-N,N-dimethylpyridine-3-sulfonamide is marketed as a biochemical for this purpose. scbt.com While detailed public-domain studies specifying its exact application are limited, such compounds are often used as derivatizing agents or as building blocks for more complex probes. The reactivity of the chloro- and sulfonamide groups allows for covalent modification of proteins or peptides, which can aid in their separation, detection, or fragmentation during mass spectrometry analysis.
More broadly, ligand-directed chemistry using sulfonamide-based probes is an emerging area. nih.gov For example, N-acyl-N-alkylsulfonamide (NASA) chemistry has been developed for the selective covalent labeling of lysine (B10760008) residues on proteins, which can be used to study protein structure, function, and localization. nih.gov This strategy uses a ligand to guide the reactive sulfonamide group to a specific protein target, enabling precise chemical modification. nih.gov This approach demonstrates the potential for this compound and its derivatives to be adapted into sophisticated tools for chemical proteomics, enabling the study of protein interactions and functions in their native environments. nih.gov
Development of Chemical Probes and Ligands for Biological Systems
The development of selective chemical probes and ligands is essential for dissecting complex biological pathways and validating new drug targets. nih.govnih.gov The this compound structure serves as an excellent foundation for creating such molecules due to the distinct chemical properties of its constituent parts. The sulfonamide group is a well-established zinc-binding group, making it a key component in designing inhibitors for zinc-containing enzymes like carbonic anhydrases and matrix metalloproteinases. nih.gov
The pyridine ring acts as a versatile and tunable component that can be modified to achieve specific interactions with a target protein, enhancing both affinity and selectivity. nih.govrsc.org Researchers have synthesized libraries of pyridine-based N-sulfonamides and tested them against a variety of enzymes. acs.orgacs.org In one study, pyridine-based sulfonamides incorporating benzothiazole and benzimidazole (B57391) moieties were developed and found to inhibit the Hsp90α protein, a chaperone protein involved in cancer. acs.org Molecular docking studies revealed that these compounds fit within the protein's binding pocket, with the sulfonamide group forming key interactions. acs.org
In another example, pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov The study demonstrated that modifications to the linker connecting the sulfonamide and the pyrazolopyridine moiety significantly impacted the inhibitory activity against different hCA isoforms. nih.gov This illustrates the fine-tuning possible with this scaffold to generate isoform-selective ligands, which are critical for minimizing off-target effects in both research and therapeutic contexts.
Potential in Materials Science and Polymer Chemistry
The application of pyridine-containing compounds is not limited to the life sciences; they also possess significant potential in materials science and polymer chemistry. rsc.org The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable component in functional materials. nih.govupatras.gr Chemical suppliers categorize this compound as a building block for materials science and polymer science, indicating its utility in these fields. bldpharm.com
Pyridine derivatives are incorporated into polymer backbones to create materials with specific properties. rsc.orgupatras.gr For example, aromatic polyethers containing pyridine units in the main chain have been developed for use in high-temperature polymer electrolyte membrane (PEM) fuel cells. upatras.gr The basicity of the pyridine unit is crucial for creating ion-conductive composites when doped with acids. upatras.gr While direct polymerization of this compound is not widely reported, its structure makes it a candidate as a functional monomer or additive.
The sulfonamide group can also impart desirable characteristics to polymers. Furthermore, related amine-based acrylic monomers, such as N-[3-(N,N-Dimethylamino)-propyl] acrylamide, can be polymerized to create materials for various applications, including gene delivery. specialchem.com The combination of a pyridine ring and a sulfonamide group in a single, small molecule suggests potential applications in creating functional polymers, cross-linkers for stabilizing polymer membranes, or as components in coordination polymers and metal-organic frameworks (MOFs). rsc.orgupatras.gr
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of the N,N-Dimethylpyridine-3-sulfonamide core. Contemporary research is focused on creating diverse libraries of analogues for biological screening. Modern synthetic strategies are moving beyond traditional methods to incorporate more sophisticated and efficient reactions.
Key approaches being explored include:
Cross-Coupling Reactions: Techniques like the Suzuki coupling are being employed to construct key carbon-carbon bonds, allowing for the synthesis of complex sulfonamide methoxypyridine derivatives. nih.gov This method involves the coupling of a borate ester with a bromo compound, offering a powerful tool for structural diversification. nih.gov
Multi-step Synthesis from Core Building Blocks: A common strategy involves starting with commercially available building blocks, such as 2-chloropyridine-3-sulfonyl chloride. mdpi.com This starting material can then undergo a series of reactions, including nucleophilic substitution and cyclization, to generate novel and complex derivatives like nih.govnih.govscbt.comtriazolo[4,3-a]pyridine sulfonamides. nih.govmdpi.com
Hybrid Molecule Synthesis: Researchers are creating hybrid molecules by combining the pyridine (B92270) sulfonamide moiety with other pharmacologically active structures. For instance, new derivatives have been synthesized by reacting a suitable sulfonyl chloride with trimetazidine, a drug used for angina pectoris, in the presence of a base like triethylamine. mdpi.com This approach aims to integrate the therapeutic properties of both parent molecules.
Table 1: Modern Synthetic Strategies for Pyridine Sulfonamide Derivatives
| Synthetic Strategy | Key Reagents/Reaction Type | Starting Materials | Target Compound Class | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium catalyst, Borate ester | 5-bromo-2-methoxypyridin-3-amine | Sulfonamide methoxypyridine derivatives | nih.gov |
| Multi-step Heterocyclic Construction | Nucleophilic substitution, Cyclization | 2-chloropyridine-3-sulfonyl chloride | nih.govnih.govscbt.comTriazolo[4,3-a]pyridine sulfonamides | mdpi.com |
Advanced Computational Approaches for Predictive Modeling
To accelerate the drug discovery process and reduce reliance on costly and time-consuming laboratory screening, advanced computational methods are being increasingly integrated into the research pipeline for this compound and its analogues. These in silico techniques provide valuable insights into the potential behavior of molecules before they are synthesized.
Key computational approaches include:
Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. For example, docking studies have been used to understand how sulfonamide-dihydropyridine hybrids interact with key amino acid residues in the active site of acetylcholinesterase, a target in Alzheimer's disease research. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds and π–π stacking, that are essential for biological activity. nih.gov
Virtual Screening: Large virtual libraries of this compound derivatives can be rapidly screened against the three-dimensional structure of a biological target. This approach was successfully used to identify potential antimalarial candidates by screening a library of over 1500 novel nih.govnih.govscbt.comtriazolo[4,3-a]pyridines against the falcipain-2 enzyme. mdpi.com
Pharmacokinetic Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. For instance, programs like SwissADME can calculate properties such as the logarithm of the partition coefficient (ClogP), which helps in assessing the drug-likeness of a molecule early in the design phase. nih.gov
Table 2: Application of Computational Methods in Sulfonamide Research
| Computational Method | Application | Example Target/Property | Purpose | Reference |
|---|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Acetylcholinesterase, PI3Kα, mTOR | Understand structure-activity relationships, confirm binding | nih.govnih.gov |
| Virtual Screening | High-throughput screening of compound libraries | Falcipain-2 | Identify initial hits for synthesis and biological testing | mdpi.com |
Expansion of Biological Target Repertoire
While sulfonamides have traditionally been associated with antimicrobial activity, research into pyridine sulfonamide derivatives is revealing a much broader range of biological targets. This expansion opens up possibilities for treating a variety of complex diseases.
Some of the novel biological targets being investigated for this class of compounds include:
Kinases in Cancer Signaling: The phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov Novel sulfonamide methoxypyridine derivatives are being specifically designed as dual inhibitors of PI3K/mTOR, aiming to block cancer cell proliferation and survival. nih.gov
Metabolic Enzymes: The M2 isoform of pyruvate kinase (PKM2) plays a key role in cancer metabolism. A novel sulfonamide-dithiocarbamate compound was identified as a potent PKM2 activator, which can inhibit the proliferation of various cancer cells while showing little toxicity to normal cells. nih.gov
Protozoal Proteases: For infectious diseases, researchers are looking beyond traditional targets. Falcipain-2, a cysteine protease of Plasmodium falciparum, is being explored as a target for novel sulfonamide-based antimalarial agents. mdpi.com
Enzymes in Neurodegeneration: In the context of Alzheimer's disease, cholinesterases remain a key target. Novel sulfonamide hybrids have been developed that demonstrate inhibitory activity against these enzymes. nih.gov
Development of Multi-Target Directed Ligands
Complex, multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. The "one molecule, one target" paradigm has shown limitations in treating such conditions. Consequently, the development of Multi-Target Directed Ligands (MTDLs) has emerged as a promising therapeutic strategy. The this compound scaffold is well-suited for incorporation into MTDL design.
The MTDL approach involves creating a single chemical entity capable of interacting with two or more distinct biological targets. This can lead to improved therapeutic efficacy and a reduced likelihood of drug resistance.
Alzheimer's Disease: Researchers have designed and synthesized sulfonamide-dihydropyridine hybrids as MTDLs for Alzheimer's disease. nih.gov These compounds are engineered to simultaneously act as calcium channel blockers and cholinesterase inhibitors, while also possessing antioxidant capabilities, thereby addressing multiple pathological aspects of the disease. nih.gov
Cancer: The development of dual PI3K/mTOR inhibitors is a clear example of an MTDL strategy in oncology. nih.gov By inhibiting both kinases with a single molecule, it is possible to block the PI3K/AKT/mTOR signaling pathway more effectively and prevent the compensatory activation that can occur when only one target is inhibited. nih.gov
Personalized Medicine Applications and Pharmacogenomics Considerations
The future of medicine is moving towards a more personalized approach, where treatments are tailored to the individual genetic makeup of a patient. Pharmacogenomics is the study of how genes affect a person's response to drugs. nih.gov While specific pharmacogenomic studies on this compound are still in their infancy, this represents a critical future direction for the development of any new therapeutic agent based on this scaffold.
The primary goals of applying pharmacogenomics to this class of compounds would be to:
Improve Efficacy: By correlating a patient's genotype with their clinical response, it may be possible to predict who will benefit most from a particular sulfonamide-based drug. nih.gov
Reduce Adverse Reactions: Genetic variations in drug-metabolizing enzymes (e.g., Cytochrome P450 family) or drug transporters can significantly affect how a drug is processed in the body. Identifying patients with specific genetic polymorphisms could help avoid adverse drug reactions.
Optimize Dosing: Pharmacogenomic data could guide the selection of the right dose for the right person, maximizing therapeutic benefit while minimizing toxicity.
Future research will likely involve identifying single nucleotide polymorphisms (SNPs) and other genetic markers that influence the pharmacokinetics and pharmacodynamics of this compound derivatives. This will be a crucial step in translating these promising chemical entities from the laboratory to customized clinical applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dimethylpyridine-3-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via sulfonamide formation by reacting pyridine-3-sulfonyl chloride with dimethylamine. Key intermediates (e.g., sulfonyl chloride) are characterized using FTIR (to confirm sulfonyl group at ~1350–1200 cm⁻¹) and NMR (¹H/¹³C for amine proton integration and methyl group resonance at δ ~2.8–3.2 ppm). Reaction conditions (solvent, temperature) must be optimized to avoid hydrolysis of sulfonyl chloride .
Q. How should researchers design antimicrobial activity assays for this compound?
- Methodological Answer : Use standardized protocols such as agar dilution or broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and solvent controls (DMSO). Note that substituents on the pyridine ring (e.g., methyl groups) may enhance lipophilicity and membrane penetration, impacting MIC values .
Q. What spectroscopic techniques are essential for verifying the compound’s purity?
- Methodological Answer : Combine ¹H NMR (to confirm dimethylamine integration ratio and aromatic protons) with LC-MS for purity assessment. Discrepancies in NMR signals (e.g., unexpected splitting) may indicate residual solvents or byproducts like sulfonic acids, requiring column chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate assays using isogenic bacterial strains (e.g., efflux pump-deficient mutants) to isolate mechanisms. For example, if Compound A shows high activity in one study but low in another, test for efflux pump involvement via ethidium bromide synergy assays. Structural analogs (e.g., pyridine-4-sulfonamide derivatives) may clarify positional effects .
Q. What catalytic systems improve the yield of this compound in large-scale syntheses?
- Methodological Answer : Optimize coupling reactions using 3-picoline or 3,5-lutidine as bases to enhance nucleophilicity of dimethylamine. Palladium catalysts (e.g., Pd(OAc)₂) can mitigate side reactions in sulfonamide formation. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and quantify yields via HPLC with a C18 column .
Q. How do computational methods aid in predicting the compound’s metabolic stability?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model sulfonamide bond cleavage under physiological pH. Molecular docking (AutoDock Vina) into cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic hotspots. Validate with in vitro microsomal assays (e.g., rat liver S9 fraction) to correlate hydrolysis rates with computational data .
Q. What strategies address low solubility in aqueous buffers during biological testing?
- Methodological Answer : Employ co-solvents (e.g., PEG-400) at ≤10% v/v or prepare phosphate-buffered saline (PBS) suspensions via sonication. For in vivo studies, use cyclodextrin-based formulations. Solubility parameters (logP ~1.5–2.0) can be adjusted by introducing polar substituents (e.g., hydroxyl groups) on the pyridine ring .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in stability studies (e.g., decomposition under acidic vs. alkaline conditions)?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS monitoring. Acidic hydrolysis may cleave the sulfonamide bond (detectable via m/z 156 [pyridine-3-sulfonic acid]), while alkaline conditions could degrade the dimethylamine moiety. Use Arrhenius plots to extrapolate shelf-life .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
